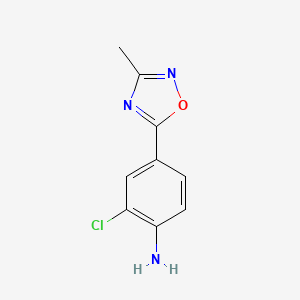
2-Chlor-4-(3-methyl-1,2,4-oxadiazol-5-yl)anilin
Übersicht
Beschreibung
2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is a useful research compound. Its molecular formula is C9H8ClN3O and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Chemische Erkenntnisse: Die Bemühungen konzentrieren sich auf das Verständnis der Struktur-Wirkungs-Beziehung (SAR) und die Identifizierung vielversprechender Ziele für den Wirkmechanismus .
- Rolle in der Wirkstoffforschung: Sie dienen als wichtige Pharmakophor-Komponenten oder flache, aromatische Linker, um Substituenten für spezifische Anwendungen zu positionieren .
- Potenzielle Anwendungen: Diese Verbindungen zeigen auch eine duale Agonistenaktivität für den Peroxisomen-Proliferator-aktivierten Rezeptor α/δ (PPARα/δ) und hemmen Sirtuin 2 .
- Zielsetzung: Forscher haben neuartige Benzothiazol-Derivate entwickelt und auf entzündungshemmende, analgetische, ulzerogene und lipidperoxidative Aktivitäten untersucht .
Antiinfektiva
Pharmakophor-Komponenten
Selektive Inhibitoren
Entzündungshemmende und analgetische Eigenschaften
Synthetische Strategien und Verfeinerung
Zusammenfassend lässt sich sagen, dass 2-Chlor-4-(3-methyl-1,2,4-oxadiazol-5-yl)anilin spannende Möglichkeiten in mehreren Bereichen bietet und es zu einem wertvollen Stoff für wissenschaftliche Untersuchungen macht. Forscher erforschen weiterhin sein Potenzial und verfeinern seine Anwendungen . Wenn Sie weitere Informationen benötigen oder spezielle Fragen haben, können Sie sich gerne melden! 😊
Wirkmechanismus
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which include this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets in these microorganisms, disrupting their normal functions and leading to their elimination .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets in microorganisms, leading to changes that inhibit the growth or survival of these organisms .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways in microorganisms, leading to downstream effects that inhibit their growth or survival .
Result of Action
It is known that 1,2,4-oxadiazole derivatives can have various effects on microorganisms, including inhibiting their growth or survival .
Biochemische Analyse
Biochemical Properties
They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property could potentially influence the interactions of 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline with other biomolecules.
Cellular Effects
Some oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani
Molecular Mechanism
Oxadiazoles have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-5-12-9(14-13-5)6-2-3-8(11)7(10)4-6/h2-4H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKOIPBWEHJCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


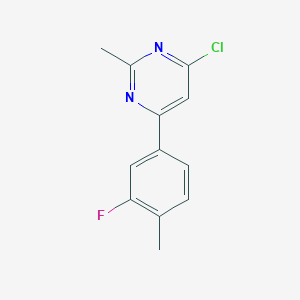
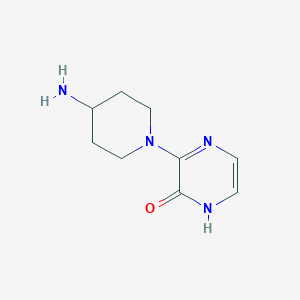
![1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1531890.png)
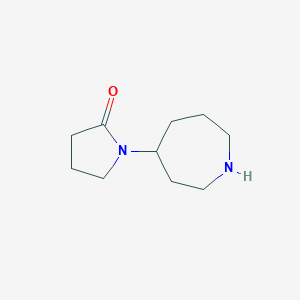
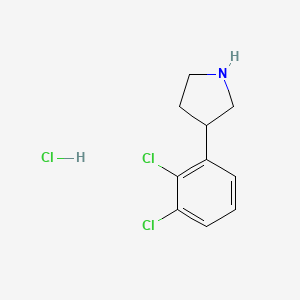

![2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1531894.png)
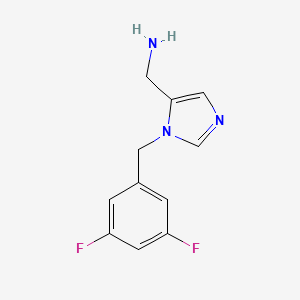
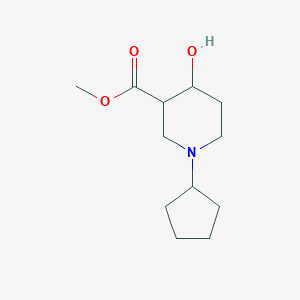
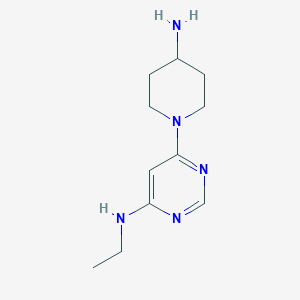
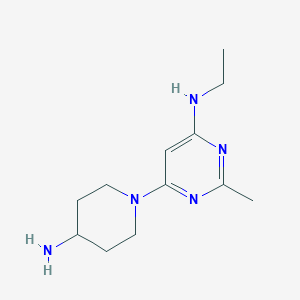
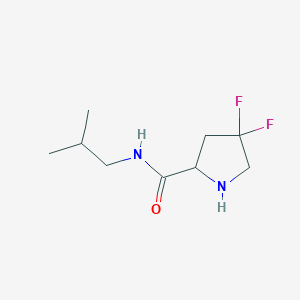

![1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1531908.png)
